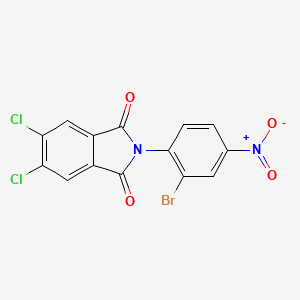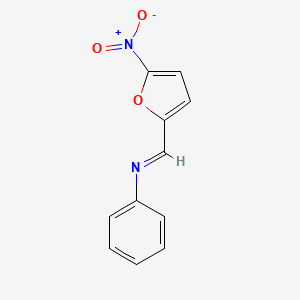![molecular formula C27H30N2O3S B11535543 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-cyclohexylbenzamide](/img/structure/B11535543.png)
2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-cyclohexylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-CYCLOHEXYLBENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzyl group, a methylbenzenesulfonamido group, and a cyclohexylbenzamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-CYCLOHEXYLBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyl and methylbenzenesulfonamido groups, followed by their attachment to the cyclohexylbenzamide core. Common reagents used in these reactions include benzyl chloride, methylbenzenesulfonyl chloride, and cyclohexylamine. The reaction conditions usually involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-CYCLOHEXYLBENZAMIDE may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, while also minimizing the production time and cost. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-CYCLOHEXYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions often result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-CYCLOHEXYLBENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-CYCLOHEXYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)BENZOIC ACID
- 2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE
Uniqueness
Compared to similar compounds, 2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-CYCLOHEXYLBENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H30N2O3S |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-cyclohexylbenzamide |
InChI |
InChI=1S/C27H30N2O3S/c1-21-16-18-24(19-17-21)33(31,32)29(20-22-10-4-2-5-11-22)26-15-9-8-14-25(26)27(30)28-23-12-6-3-7-13-23/h2,4-5,8-11,14-19,23H,3,6-7,12-13,20H2,1H3,(H,28,30) |
InChI Key |
PTFKDGYZCNTQRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-N-({N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11535467.png)
![Bis{4-[(Z)-[(4-methylphenyl)imino]methyl]phenyl} octanedioate](/img/structure/B11535472.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11535474.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535480.png)
![N-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11535482.png)
![1-(3'-(4-Bromophenyl)-4-(4-chlorophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone](/img/structure/B11535484.png)

![2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11535496.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11535500.png)

![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11535509.png)
![N'-[(1Z)-1-(3,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,4-difluorobenzohydrazide](/img/structure/B11535516.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B11535528.png)
